
1-(5-Chlorothien-2-yl)ethanamine
Overview
Description
1-(5-Chlorothien-2-yl)ethanamine is a chemical compound with the molecular formula C6H8ClNS and a molecular weight of 161.65 g/mol . It belongs to the class of phenethylamines and is known for its role as a potent and selective agonist of the serotonin 5-HT2A receptor. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-(5-Chlorothien-2-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 5-chlorothiophene-2-carboxylic acid.
Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride.
Conversion to Amine: The alcohol is then converted to an amine through a series of reactions involving the formation of an intermediate halide, followed by nucleophilic substitution with ammonia or an amine source.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
1-(5-Chlorothien-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide, alkoxide, amines.
Major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted thiophenes.
Scientific Research Applications
1-(5-Chlorothien-2-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interaction with serotonin receptors, making it valuable in neuropharmacology research.
Medicine: Research on this compound contributes to the development of new therapeutic agents targeting serotonin receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
1-(5-Chlorothien-2-yl)ethanamine exerts its effects primarily through its interaction with the serotonin 5-HT2A receptor. As an agonist, it binds to this receptor and activates it, leading to various downstream effects. The activation of the 5-HT2A receptor is involved in numerous physiological and pathological processes, including mood regulation, perception, and cognition.
Comparison with Similar Compounds
Similar compounds to 1-(5-Chlorothien-2-yl)ethanamine include:
2-(5-Chlorothien-2-yl)ethanamine: Similar structure but with different substitution patterns on the thiophene ring.
1-(5-Bromothien-2-yl)ethanamine: Similar structure with a bromine atom instead of chlorine.
1-(5-Methylthien-2-yl)ethanamine: Similar structure with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific interaction with the serotonin 5-HT2A receptor, which makes it a valuable tool in neuropharmacology research .
Biological Activity
1-(5-Chlorothien-2-yl)ethanamine, also known as a thiophene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C6H8ClN
Molecular Weight: 145.59 g/mol
IUPAC Name: this compound
CAS Number: 214759-44-1
Biological Activity
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity: Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. Its efficacy against Gram-positive and Gram-negative bacteria has been documented, indicating its potential as a therapeutic agent in treating bacterial infections .
- Anticancer Properties: Research indicates that this compound may possess anticancer activity. It appears to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have demonstrated its effectiveness against certain cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to altered cellular functions. This mechanism is particularly relevant in the context of cancer cell metabolism .
- Receptor Modulation: Preliminary studies suggest that this compound can modulate receptor activity, impacting signaling pathways that regulate cell growth and survival. This modulation may contribute to its observed anticancer effects .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- In vitro Studies on Antimicrobial Effects:
- Anticancer Activity Assessment:
Comparative Analysis
A comparison with similar compounds reveals distinct biological properties:
Compound Name | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | Moderate | High |
Thiophene derivatives | Variable | Moderate |
Other aminothiophenes | Low | Variable |
Q & A
Basic Questions
Q. What synthetic routes are commonly used to prepare 1-(5-Chlorothien-2-yl)ethanamine and its derivatives?
- Methodological Answer : A standard approach involves condensation reactions between primary amines and carbonyl-containing precursors. For example, Schiff bases of this compound can be synthesized by reacting 2-(piperidin-4-yl)ethanamine with aldehydes like 5-chlorothiophene-2-carbaldehyde under reflux conditions in ethanol. Yields are optimized by using a 1:1.2 molar ratio of amine to aldehyde and monitoring reaction progress via TLC .
- Characterization : Post-synthesis, compounds are purified via recrystallization and characterized using NMR (¹H/¹³C), FTIR, and mass spectrometry (MS). Elemental analysis (EA) and energy-dispersive X-ray spectroscopy (EDS) validate purity and elemental composition .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks, with characteristic shifts for the thiophene ring (δ ~6.5–7.5 ppm) and amine groups (δ ~1.5–3.0 ppm).
- FTIR : Confirms functional groups (e.g., C=N stretches at ~1600–1650 cm⁻¹ for Schiff bases).
- MS : Provides molecular ion peaks and fragmentation patterns to verify molecular weight .
Advanced Research Questions
Q. How can density-functional theory (DFT) improve the understanding of this compound's electronic properties?
- Methodological Answer :
- Computational Setup : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) to optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO). This reveals charge distribution and reactivity hotspots.
- Applications : DFT predicts UV-Vis absorption spectra, which can be compared to experimental data to validate electronic transitions. For example, discrepancies in λmax values may indicate solvent effects or structural distortions .
Q. How can researchers resolve contradictions between experimental and computational data for this compound derivatives?
- Methodological Answer :
- Error Source Analysis : Identify potential pitfalls such as solvent effects in spectroscopy, incomplete basis sets in DFT, or crystal packing distortions in XRD.
- Calibration : Use benchmark systems (e.g., known thiophene derivatives) to test computational protocols. Adjust exchange-correlation functionals (e.g., adding exact exchange terms) to better match experimental thermochemical data .
- Collaboration : Cross-validate results using multiple techniques (e.g., XRD for solid-state structure vs. DFT for gas-phase geometry) .
Q. What strategies optimize the design of this compound derivatives for biological activity studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents on the thiophene ring (e.g., halogenation, alkylation) to alter lipophilicity and binding affinity. For example, chloro groups enhance electrophilicity, potentially improving enzyme inhibition.
- In Silico Screening : Dock derivatives into target protein active sites (e.g., pancreatic lipase) using software like AutoDock Vina. Prioritize compounds with high binding scores for synthesis and in vitro testing .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVBCAPIAGIBEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402586 | |
Record name | 1-(5-chlorothien-2-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214759-44-1 | |
Record name | 1-(5-chlorothien-2-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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